molecular formula C20H16FN5O3 B2529164 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1115565-80-4

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2529164
CAS RN: 1115565-80-4
M. Wt: 393.378
InChI Key: DVDGPBIILVEOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds related to pyrrolopyrimidine derivatives have been synthesized and evaluated for their potential as radioligands in Positron Emission Tomography (PET) imaging. For instance, the development of fluorine-18 labeled compounds like DPA-714, which contain fluorophenyl and pyrrolopyrimidine structures, showcases the utility of these molecules in neuroimaging, particularly for imaging the translocator protein (18 kDa) in neuroinflammatory processes. These compounds demonstrate high binding affinities and selectivity, making them suitable for in vivo imaging of neuroinflammation, a hallmark of various neurological disorders (Dollé et al., 2008).

TSPO Ligands for Cancer Imaging

Additionally, certain pyrazolopyrimidine derivatives, closely related to the compound of interest, have been synthesized and evaluated for their binding affinity to the translocator protein (TSPO). TSPO is recognized as an early biomarker for neuroinflammation but also has implications in cancer imaging. Novel compounds exhibiting subnanomolar affinity for TSPO and significant in vivo uptake in animal models of neuroinflammation highlight the potential of these molecules in PET imaging of TSPO expression, which can be extended to cancer imaging applications (Damont et al., 2015).

Antimicrobial Activity

Research into heterocyclic compounds incorporating pyrimidine moieties has shown that these compounds can exhibit antimicrobial activity. The synthesis of new heterocycles with antipyrine and pyrimidine structures and their evaluation as antimicrobial agents point towards the application of such compounds in developing new antibacterial and antifungal therapies (Bondock et al., 2008).

properties

IUPAC Name

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c21-15-6-2-1-5-13(15)14-10-24-18-17(14)25-20(29)26(19(18)28)11-16(27)23-9-12-4-3-7-22-8-12/h1-8,10,24H,9,11H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGPBIILVEOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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